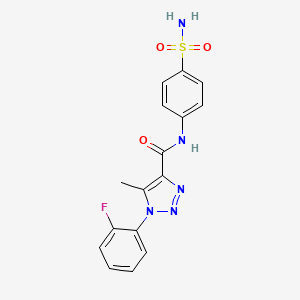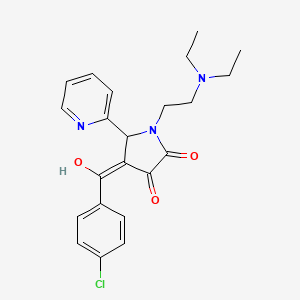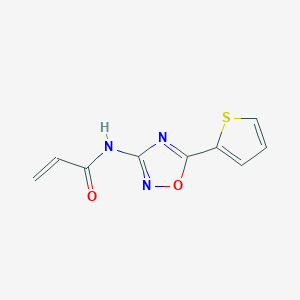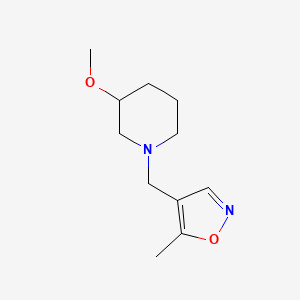
1-(2-fluorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazole compounds involves multi-step reactions, starting from precursors like fluorobenzonitriles, isocyanates, and hydrazides, leading to the final triazole product through cyclization and condensation steps. For instance, similar compounds are synthesized by the condensation of fluoro-isocyanato-benzenes with hydrazines, followed by cyclization with hydrazine hydrate to yield triazole derivatives (Hao et al., 2017). Additionally, microwave-assisted Fries rearrangement and solvent-free conditions have been utilized to synthesize related fluorinated benzamide triazoles, highlighting the efficiency and regioselectivity of these methods (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
The crystal structure and molecular conformation of triazole compounds are characterized by X-ray diffraction, revealing their distinct molecular arrangements and intermolecular interactions. These studies provide insights into the compounds' structural stability and potential for molecular interactions relevant to biological activities (Lu et al., 2017).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including Dimroth rearrangements, which are influenced by the substituents on the triazole ring. These rearrangements highlight the chemical versatility of triazoles and their potential for derivatization (Sutherland & Tennant, 1971).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are determined using standard physical-chemical methods and are essential for the compound's formulation and application (Bihdan & Parchenko, 2018).
Chemical Properties Analysis
The chemical properties of 1-(2-fluorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide and related compounds, including reactivity, stability, and interactions with biological targets, are of significant interest. Studies on similar compounds reveal their potential for biological activity, influenced by their chemical structure and properties. For example, regioselective functionalization of triazoles shows their potential for further chemical modifications, enhancing their applicability in drug development and other areas (Motornov et al., 2017).
科学的研究の応用
Synthesis and Structural Insights
Synthesis Techniques and Molecular Structure The compound 1-(2-fluorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been synthesized using various techniques, offering insights into their molecular structure and properties. For instance, a catalyst- and solvent-free synthesis method involving microwave-assisted Fries rearrangement was used to synthesize related compounds, showcasing an efficient approach for regioselective synthesis. This method provided a strategic intermediate for further preparation of derivatives through rearrangement processes (Moreno-Fuquen et al., 2019). Additionally, crystallographic analysis offered insights into intermolecular interactions and energy frameworks, further elucidating the structural intricacies of these compounds.
Antimicrobial and Antifungal Applications
Potent Antimicrobial Agents Derivatives of the compound have demonstrated notable antimicrobial activities. In particular, one study synthesized a series of 1H-1,2,3-triazole-4-carboxamides, evaluating them against primary pathogens including bacterial and fungal strains. Notably, certain derivatives exhibited potent antibacterial effects against Staphylococcus aureus, and others were active against pathogenic yeast Candida albicans. These findings underscore the potential of these compounds in antimicrobial and antifungal applications, highlighting their selectivity and impact on microbial viability without significant effects on human cells (Pokhodylo et al., 2021).
Chemical and Physical Properties
Chemical Reactions and Stability The synthesis processes and the resultant physical-chemical properties of related compounds have been a focal point of research. Investigations into the chemical reactions, including the preparation of various derivatives, have revealed valuable information about the solubility, crystallization processes, and elemental structure. The studies employed a range of modern physical-chemical analysis methods, confirming the structure of the synthesized compounds and their individuality as proven by chromatographic methods (Bihdan & Parchenko, 2018).
特性
IUPAC Name |
1-(2-fluorophenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3S/c1-10-15(20-21-22(10)14-5-3-2-4-13(14)17)16(23)19-11-6-8-12(9-7-11)26(18,24)25/h2-9H,1H3,(H,19,23)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVNVHBFBQXIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2493157.png)


![4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid](/img/structure/B2493161.png)



![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2493173.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)